REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.O.[C:13]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])(=O)[CH:14]([CH3:16])[CH3:15].[NH3:24]>C1(C)C=CC=CC=1>[NH2:24][C:13]([CH:14]([CH3:16])[CH3:15])=[CH:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then heated
|
Type
|
CUSTOM
|
Details
|
has separated
|
Type
|
TEMPERATURE
|
Details
|
(47 ml of water after reflux for 8 hours)
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate which has deposited is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
WASH
|
Details
|
The combined toluene phases are washed several times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled in a high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC(=CC(=O)OCC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |